molecular formula C29H26N2O4 B13715832 (1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

Cat. No.: B13715832
M. Wt: 466.5 g/mol
InChI Key: BNYSGZUWMUNZBM-JIMJEQGWSA-N
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Description

5-O-Trityl-2,3’-anhydrothymidine is a nucleoside analogue that has garnered interest in the field of medicinal chemistry. This compound is characterized by the presence of a trityl group at the 5’ position and an anhydro linkage between the 2 and 3’ positions of thymidine. It is primarily used in research settings, particularly in the study of antiviral agents and nucleoside analogues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Trityl-2,3’-anhydrothymidine typically involves the protection of thymidine with a trityl group at the 5’ hydroxyl position. This is followed by mesylation at the 3’ hydroxyl position to form 5’-O-Trityl-3’-O-mesylthymidine. The mesylated intermediate is then treated with aqueous potassium hydroxide to induce the formation of the 2,3’-anhydrothymidine structure .

Industrial Production Methods

While specific industrial production methods for 5-O-Trityl-2,3’-anhydrothymidine are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of protective groups, mesylation, and subsequent cyclization to achieve the desired anhydro structure.

Chemical Reactions Analysis

Types of Reactions

5-O-Trityl-2,3’-anhydrothymidine undergoes various chemical reactions, including:

    Substitution Reactions: The anhydro linkage can be opened under basic conditions, leading to the formation of different nucleoside analogues.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside, potentially altering its biological activity.

Common Reagents and Conditions

    Mesylation: Methanesulfonyl chloride in the presence of triethylamine is commonly used for mesylation.

    Cyclization: Aqueous potassium hydroxide is used to induce cyclization and form the anhydro linkage.

Major Products

The major products formed from these reactions include various nucleoside analogues that can be further modified for specific research applications .

Scientific Research Applications

5-O-Trityl-2,3’-anhydrothymidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-O-Trityl-2,3’-anhydrothymidine involves its conversion into active nucleoside analogues that inhibit viral enzymes, such as reverse transcriptase. By binding to these enzymes, the compound prevents the elongation of the viral RNA chain, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-Trityl-2,3’-anhydrothymidine is unique due to its specific anhydro linkage and trityl protection, which provide distinct chemical properties and biological activities compared to other nucleoside analogues.

Properties

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one

InChI

InChI=1S/C29H26N2O4/c1-20-18-31-26-17-24(35-28(31)30-27(20)32)25(34-26)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3/t24-,25+,26+/m0/s1

InChI Key

BNYSGZUWMUNZBM-JIMJEQGWSA-N

Isomeric SMILES

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O

Canonical SMILES

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O

Origin of Product

United States

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